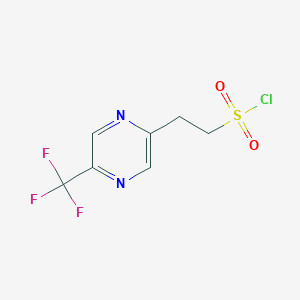

2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride

Description

2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride is a specialized sulfonyl chloride derivative featuring a pyrazine heterocycle substituted with a trifluoromethyl (-CF₃) group at the 5-position. The ethanesulfonyl chloride moiety is attached to the pyrazine ring at the 2-position, creating a reactive intermediate widely used in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and agrochemical precursors.

This compound’s structural uniqueness lies in its combination of a pyrazine ring and a fluorinated substituent, distinguishing it from more common triazine- or benzene-based sulfonyl chlorides.

Properties

CAS No. |

1196153-77-1 |

|---|---|

Molecular Formula |

C7H6ClF3N2O2S |

Molecular Weight |

274.65 g/mol |

IUPAC Name |

2-[5-(trifluoromethyl)pyrazin-2-yl]ethanesulfonyl chloride |

InChI |

InChI=1S/C7H6ClF3N2O2S/c8-16(14,15)2-1-5-3-13-6(4-12-5)7(9,10)11/h3-4H,1-2H2 |

InChI Key |

PHMLSXGKBVCHBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CC(=N1)C(F)(F)F)CCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride typically involves the reaction of 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl fluoride with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet the required specifications for various applications.

Chemical Reactions Analysis

2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation or reduction under specific conditions, leading to the formation of various derivatives.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include thionyl chloride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity by increasing the electron-withdrawing capacity, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce the trifluoromethyl group into target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The pyrazine ring in the target compound contrasts with triazine or benzene cores in analogous sulfonyl chlorides. For example:

- Triazine-based sulfonyl chlorides (e.g., precursors to metsulfuron-methyl or ethametsulfuron-methyl): These feature a 1,3,5-triazine ring with nitrogen atoms at all three positions, creating a highly electron-deficient system. This enhances electrophilicity at the sulfonyl chloride group, facilitating nucleophilic substitution reactions.

- Benzene-based sulfonyl chlorides : These lack heteroatoms in the aromatic ring, resulting in lower electron deficiency and slower reaction kinetics compared to pyrazine or triazine derivatives.

Key Differences :

- Electronic Effects: Pyrazine’s two nitrogen atoms induce moderate electron withdrawal, while triazine’s three nitrogens create a stronger electron-deficient environment.

- Solubility : The -CF₃ group increases lipophilicity, which may reduce water solubility compared to methoxy- or methyl-substituted triazine derivatives (e.g., metsulfuron-methyl precursors).

Substituent Effects

- Trifluoromethyl (-CF₃) vs. Methoxy (-OMe) or Methyl (-CH₃) : The -CF₃ group’s strong electron-withdrawing nature contrasts with the electron-donating methoxy or neutral methyl groups in triazine-based sulfonyl chlorides. This difference could lead to divergent reaction pathways or stability profiles. For instance, -CF₃ may stabilize intermediates in SN2 reactions but could also increase susceptibility to hydrolysis.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity : The target compound’s pyrazine/-CF₃ combination likely enhances electrophilicity at the sulfonyl chloride group, enabling faster reactions with nucleophiles (e.g., amines) compared to triazine or benzene analogs.

- Stability : The electron-withdrawing -CF₃ group may reduce thermal stability, necessitating controlled storage conditions.

Biological Activity

2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyrazine ring and a sulfonyl chloride functional group. This combination enhances its reactivity and biological activity, making it an important compound in medicinal chemistry and agrochemical development. The compound's molecular formula is CHClFNOS, with a molecular weight of approximately 274.648 g/mol .

The biological activity of this compound primarily stems from its ability to participate in nucleophilic substitution reactions due to the electrophilic nature of the sulfonyl chloride group. This allows the compound to interact with various biological targets, including enzymes and proteins, potentially leading to inhibition of their activity .

Interaction with Biological Targets

The compound has been shown to form covalent bonds with nucleophilic sites on enzymes, which can disrupt normal enzymatic functions. This mechanism is crucial for developing enzyme inhibitors that could be used in therapeutic applications .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in anticancer research. Studies have demonstrated that the compound can induce apoptosis in various human cancer cell lines, suggesting its potential as a therapeutic agent .

Case Studies

- Anticancer Properties : In vitro studies have shown that specific concentrations of the compound lead to cell death in cancer lines such as MCF-7 and MDA-MB-231. The mechanism involves the activation of apoptotic pathways, which may be enhanced when combined with other chemotherapeutic agents like doxorubicin .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown inhibitory effects on kinases that are crucial for tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is believed to enhance the lipophilicity and metabolic stability of the compound, which can improve its bioavailability and efficacy as a drug candidate. Comparisons with structurally similar compounds reveal that those lacking this group exhibit reduced biological activity .

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Trifluoromethyl-pyrazin-2-one | CHFNO | Contains a carbonyl group instead of sulfonyl |

| 5-(Trifluoromethyl)-1H-pyrazin-2-one | CHFNO | Similar pyrazine structure but without sulfonyl |

| 5-(Trifluoromethyl)-pyrazin-2-thiol | CHFN₂S | Contains a thiol group instead of sulfonyl |

Applications

The unique properties of this compound make it suitable for various applications:

- Medicinal Chemistry : Development of anticancer drugs targeting specific pathways.

- Agrochemicals : Potential use as a pesticide or herbicide due to its chemical reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.